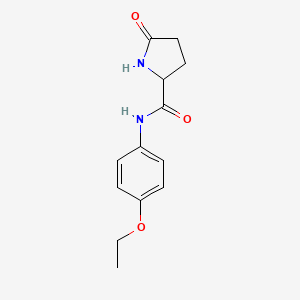

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide

Description

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to a pyrrolidine ring with a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-10-5-3-9(4-6-10)14-13(17)11-7-8-12(16)15-11/h3-6,11H,2,7-8H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUMALMGUZSKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with succinic anhydride to form the intermediate N-(4-ethoxyphenyl)succinimide. This intermediate is then subjected to a cyclization reaction with ammonia or an amine to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in an appropriate solvent at controlled temperatures.

Reduction: Sodium borohydride in a suitable solvent such as ethanol or methanol.

Substitution: Halogens or alkylating agents in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include dearylated derivatives, reduced forms of the compound, and substituted analogs with modified functional groups .

Applications De Recherche Scientifique

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), which reduces pain perception and inflammation . Additionally, it may exert effects on the sensory tracts of the spinal cord and act as a negative inotrope on the heart .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenacetin (N-(4-Ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

N-Pyrrolidino Etonitazene: A novel opioid with structural similarities in the pyrrolidine ring.

Uniqueness

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike phenacetin, which has been withdrawn from medicinal use due to safety concerns, this compound continues to be a subject of research for its potential therapeutic applications .

Activité Biologique

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Overview of Biological Activity

The biological activity of this compound can be categorized into two main areas: anticancer activity and antimicrobial activity . The compound belongs to the class of 5-oxopyrrolidine derivatives, which have shown promise in targeting various cancer cell lines and multidrug-resistant pathogens.

Anticancer Activity

Research has demonstrated that 5-oxopyrrolidine derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various compounds against A549 human lung adenocarcinoma cells. The findings indicated that certain derivatives, including those structurally similar to this compound, displayed potent cytotoxicity while maintaining lower toxicity towards non-cancerous cells.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | A549 Viability (%) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | 15 | 50 | 3 |

| Compound B | 10 | 40 | 4 |

Note: TBD indicates data that requires further investigation.

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through various biochemical pathways, including the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy against multidrug-resistant bacteria. Studies have shown that derivatives within this chemical class can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | TBD |

| Carbapenem-resistant Escherichia coli | TBD |

| Multidrug-resistant Pseudomonas aeruginosa | TBD |

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have highlighted the potential applications of this compound in medical research:

- Case Study on Lung Cancer Treatment : In vitro studies showed that this compound significantly reduced A549 cell viability compared to standard chemotherapeutics like cisplatin, suggesting it could be a viable candidate for lung cancer therapy.

- Resistance Mechanism Exploration : Research into its antimicrobial properties revealed that the compound could overcome resistance mechanisms in Staphylococcus aureus, making it a promising candidate for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.